

Application Note: Quantification of Niludipine in Human Plasma using HPLC

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Niludipine, a dihydropyridine calcium channel blocker, is under investigation for various therapeutic applications. Accurate quantification of **niludipine** in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the determination of **niludipine** in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical principles for dihydropyridine compounds and offers a robust and reliable approach for bioanalytical studies.

While specific HPLC-UV/MS methods for **niludipine** are not extensively documented in readily available literature, this protocol has been adapted from validated methods for structurally similar dihydropyridine calcium channel blockers, such as nifedipine.[1] The sample preparation technique is based on a published method for nilvadipine (a closely related compound), ensuring efficient extraction from the biological matrix.[2][3]

Principle

This method involves the extraction of **niludipine** and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The separation is achieved on a C18 reversed-phase HPLC column with isocratic elution, and quantification is performed using a UV detector.



Materials and Reagents

- · Niludipine reference standard
- Internal Standard (e.g., Nifedipine or a deuterated **niludipine** analogue)[2][3]
- HPLC grade acetonitrile, methanol, n-hexane, and ethyl acetate[2]
- Deionized water (18.2 MΩ·cm)
- Formic acid
- Human plasma (with anticoagulant, e.g., K2EDTA)
- 0.1 M Sodium Hydroxide (NaOH)

Equipment

- HPLC system with a UV detector
- C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[1]
- Centrifuge
- Vortex mixer
- Sample evaporator (e.g., nitrogen evaporator)
- Analytical balance
- Volumetric flasks and pipettes
- Polypropylene centrifuge tubes

Experimental Protocols Preparation of Standard and Quality Control (QC) Solutions



- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **niludipine** and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the niludipine stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions at various concentration levels.
- Internal Standard Working Solution: Dilute the internal standard stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate
 working standard solutions to prepare calibration standards and quality control samples at
 low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction

- Pipette 500 μ L of plasma sample, calibration standard, or QC sample into a polypropylene centrifuge tube.
- Add 50 μ L of the internal standard working solution (100 ng/mL) and vortex briefly.
- Add 100 μL of 0.1 M NaOH to alkalinize the sample and vortex for 30 seconds.
- Add 2 mL of the extraction solvent mixture (n-hexane:ethyl acetate, 92.5:7.5 v/v) and vortex for 10 minutes.[2]
- Centrifuge the samples at 4000 rpm for 10 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 200 μL of the mobile phase.
- Vortex for 1 minute and transfer to an HPLC vial for analysis.

HPLC Chromatographic Conditions



The following table summarizes the recommended HPLC parameters, adapted from methods for similar compounds.[1]

Parameter	Value	
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 μm)	
Mobile Phase	Acetonitrile : Water (63:37, v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	20 μL	
Column Temperature	Ambient	
Detector Wavelength	235 nm	
Run Time	10 minutes	

Method Validation Parameters

The following table outlines the typical validation parameters that should be assessed for this method, with expected performance characteristics based on similar assays.[1][2]

Parameter	Specification	
Linearity (r²)	≥ 0.995	
Linear Range	1 - 1000 ng/mL	
Lower Limit of Quantification (LLOQ)	1 ng/mL	
Intra-day Precision (%RSD)	< 15%	
Inter-day Precision (%RSD)	< 15%	
Accuracy (% Bias)	Within ±15% (±20% for LLOQ)	
Recovery	> 85%	
Stability (Freeze-thaw, Short-term, Long-term)	Analyte concentration within ±15% of initial	



Data Presentation

Table 1: HPLC Chromatographic Conditions

Parameter	Setting	
HPLC System	Agilent 1260 Infinity II or equivalent	
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 μm)	
Mobile Phase	Acetonitrile : Water (63:37, v/v)[1]	
Flow Rate	1.0 mL/min[1]	
Injection Volume	20 μL	
Oven Temperature	30 °C	
UV Detector Wavelength	235 nm[1]	
Internal Standard	Nifedipine	

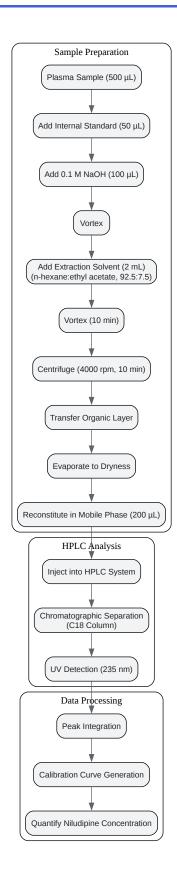
Table 2: Method Validation Summary (Expected Performance)



Validation Parameter	Acceptance Criteria	Expected Result
Linearity		
Calibration Curve Range	1 - 1000 ng/mL	Meets criteria
Correlation Coefficient (r²)	≥ 0.995	≥ 0.998
Accuracy & Precision		
LLOQ Accuracy (% Bias)	± 20%	Within ± 10%
LLOQ Precision (%RSD)	≤ 20%	< 15%
LQC, MQC, HQC Accuracy (% Bias)	± 15%	Within ± 8%
LQC, MQC, HQC Precision (%RSD)	≤ 15%	< 10%
Recovery		
Extraction Recovery	Consistent and reproducible	> 90%
Stability		
Freeze-Thaw Stability (3 cycles)	% Change within ±15%	Meets criteria
Short-Term Stability (24h, RT)	% Change within ±15%	Meets criteria
Long-Term Stability (-20°C, 30 days)	% Change within ±15%	Meets criteria

Visualizations





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Caption: Experimental workflow for **Niludipine** quantification.



Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **niludipine** in human plasma by HPLC. The method is designed to be robust and reliable for use in pharmacokinetic and other bioanalytical studies. Adherence to the described procedures and proper method validation will ensure the generation of high-quality, reproducible data.

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